molecular formula C7H12N2O B13284046 2-(1,5-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol

2-(1,5-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol

Cat. No.: B13284046
M. Wt: 140.18 g/mol
InChI Key: TZJIEXZSFQUBQE-UHFFFAOYSA-N
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Description

2-(1,5-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a hydroxyl group attached to an ethyl chain, which is further connected to a pyrazole ring substituted with two methyl groups at positions 1 and 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,5-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol typically involves the condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with ethylene glycol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Common catalysts used in industrial production include acidic or basic catalysts, depending on the specific requirements of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(1,5-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation reactions.

Major Products Formed

    Oxidation: 2-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanal or 2-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanoic acid.

    Reduction: 2-(1,5-Dimethyl-1H-pyrazol-4-yl)ethane.

    Substitution: 2-(1,5-Dimethyl-1H-pyrazol-4-yl)ethyl halides or amines.

Scientific Research Applications

2-(1,5-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-(1,5-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethyl-1H-pyrazole-4-carbaldehyde: Similar structure but lacks the hydroxyl group.

    2-(1H-Pyrazol-4-yl)ethanol: Similar structure but lacks the methyl groups at positions 1 and 5.

    1,3-Dimethyl-1H-pyrazole-4-yl)ethan-1-ol: Similar structure but has a different substitution pattern on the pyrazole ring.

Uniqueness

2-(1,5-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol is unique due to the specific substitution pattern on the pyrazole ring and the presence of the hydroxyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

2-(1,5-dimethylpyrazol-4-yl)ethanol

InChI

InChI=1S/C7H12N2O/c1-6-7(3-4-10)5-8-9(6)2/h5,10H,3-4H2,1-2H3

InChI Key

TZJIEXZSFQUBQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CCO

Origin of Product

United States

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